molecular formula C40H46NO2PSSi B12298213 N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12298213
M. Wt: 663.9 g/mol
InChI Key: ZPKWNQHLTCPFJE-TVPBMERNSA-N
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Description

N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of silyl, phosphanyl, and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide.

    Reduction: The phosphanyl group can be reduced to a phosphine.

    Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group would yield a sulfonamide, while reduction of the phosphanyl group would yield a phosphine .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups .

Biology and Medicine

In biology and medicine, derivatives of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents. The unique combination of functional groups allows for interactions with biological targets, making it a valuable tool in drug discovery .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in electronic devices and sensors .

Mechanism of Action

The mechanism of action of N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The silyl group provides steric protection, the phosphanyl group can participate in coordination chemistry, and the sulfinamide group can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl(diphenyl)silyl chloride: Used as a protecting group for hydroxyl groups.

    Diphenylphosphine: A simpler phosphanyl compound used in various organic reactions.

    tert-Butanesulfinamide: A chiral auxiliary used in asymmetric synthesis.

Uniqueness

N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is unique due to the combination of silyl, phosphanyl, and sulfinamide groups in a single molecule. This combination provides a versatile platform for various chemical transformations and applications in different fields .

Properties

Molecular Formula

C40H46NO2PSSi

Molecular Weight

663.9 g/mol

IUPAC Name

N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45?/m1/s1

InChI Key

ZPKWNQHLTCPFJE-TVPBMERNSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C

Origin of Product

United States

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